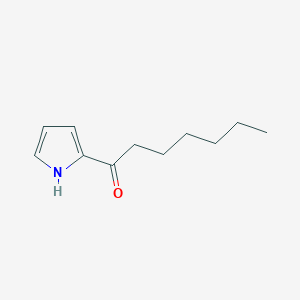

2-Heptanoyl-pyrrole

Description

Historical Context and Ubiquity of Pyrrole (B145914) Architectures in Chemical Research

First isolated in 1834 from coal tar, pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, has a storied history in chemical research. researchgate.net Its prominence surged with the discovery of the pyrrole ring as an integral component of vital natural pigments like heme and chlorophyll. beilstein-journals.org This realization in the late 19th and early 20th centuries ignited intense interest in the chemistry of pyrrole and its derivatives. beilstein-journals.org

The pyrrole scaffold is a ubiquitous motif in natural products, medicinal agents, and functional materials. google.comnih.gov Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. du.ac.inntu.edu.sg This has cemented the pyrrole nucleus as a "privileged structure" in medicinal chemistry, a core framework upon which numerous therapeutic agents are built. aist.go.jp Notable examples of pharmaceuticals containing the pyrrole moiety include the anti-inflammatory drug Ketorolac and the cholesterol-lowering medication Atorvastatin. ntu.edu.sg Beyond medicine, pyrrole-based compounds are integral to materials science, finding applications in the development of conducting polymers, dyes, and catalysts. weebly.com

Conceptual Basis for Investigating 2-Heptanoyl-pyrrole as a Novel Scaffold

The investigation into specifically substituted pyrroles like This compound stems from the established value of 2-acylpyrroles as versatile synthetic intermediates and bioactive molecules. longdom.orgresearchgate.net The introduction of an acyl group at the C2 position of the pyrrole ring provides a key handle for further functionalization and molecular elaboration, making these compounds valuable building blocks in organic synthesis. researchgate.netacs.org

The heptanoyl group, a seven-carbon aliphatic chain, introduces a significant lipophilic component to the pyrrole core. This modification can profoundly influence the molecule's physicochemical properties, such as its solubility and ability to traverse biological membranes. In the context of medicinal chemistry, altering the lipophilicity of a scaffold is a common strategy to optimize pharmacokinetic and pharmacodynamic profiles.

The conceptual drive to explore This compound is rooted in the following principles:

Structural Diversity: The synthesis of novel 2-acylpyrroles with varying chain lengths, such as the heptanoyl group, expands the chemical space available for drug discovery and materials science.

Modulation of Bioactivity: The lipophilic nature of the heptanoyl chain could enhance interactions with hydrophobic pockets in biological targets, potentially leading to improved or novel biological activities. Studies on other long-chain 2-acylpyrroles have shown interesting biological profiles, suggesting that This compound could be a promising candidate for similar investigations. longdom.org

Intermediate for Complex Synthesis: The carbonyl group of This compound can participate in a wide range of chemical transformations, allowing for the construction of more complex heterocyclic systems. beilstein-journals.org

Research Aims and Scholarly Contributions of this compound Studies

The study of This compound and its derivatives is aimed at making significant scholarly contributions to several areas of chemical science. A primary research aim is the development of efficient and regioselective synthetic methodologies for its preparation. While general methods for the synthesis of 2-acylpyrroles are known, such as the Friedel-Crafts acylation of pyrrole, optimizing these for specific substrates like heptanoyl chloride is a continuous area of research. acs.org

A key objective is the comprehensive characterization of This compound . This involves detailed spectroscopic analysis to establish its precise chemical structure. While specific data for this exact compound is not widely published, a representative dataset for a similar 2-acylpyrrole is presented below to illustrate the expected analytical information.

Illustrative Spectroscopic Data for a Representative 2-Acylpyrrole

| Spectroscopic Technique | Characteristic Data |

|---|---|

| ¹H NMR | Signals corresponding to the pyrrole ring protons and the protons of the acyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, pyrrole ring carbons, and the carbons of the acyl chain. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

This table is illustrative and based on data for similar 2-acylpyrrole compounds.

Furthermore, a significant research aim is the exploration of the biological activity of This compound . Drawing parallels from other 2-acylpyrroles, research could be directed towards evaluating its potential as an antimicrobial, anticancer, or enzyme inhibitory agent. google.comuctm.edu For instance, certain 2-acylpyrrole alkaloids have demonstrated α-glucosidase inhibitory activity, a target for anti-diabetic therapies. google.comuctm.edu Investigations into This compound could uncover new therapeutic leads.

The scholarly contributions of such studies would include:

The addition of a new, well-characterized compound to the library of pyrrole derivatives.

The potential discovery of novel biological activities, contributing to the field of medicinal chemistry.

The development of new synthetic routes and the expansion of the synthetic utility of pyrrole-based building blocks.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(1H-pyrrol-2-yl)heptan-1-one |

InChI |

InChI=1S/C11H17NO/c1-2-3-4-5-8-11(13)10-7-6-9-12-10/h6-7,9,12H,2-5,8H2,1H3 |

InChI Key |

NYYLLQUGWKHSDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CN1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Heptanoyl Pyrrole

Electrophilic Aromatic Substitution Reactions of the 2-Heptanoyl-pyrrole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. Unsubstituted pyrrole (B145914) preferentially undergoes electrophilic attack at the α-positions (C2 and C5) because the intermediate carbocation is more effectively resonance-stabilized compared to attack at the β-positions (C3 and C4). sigmaaldrich.comfishersci.co.ukwikipedia.orgthegoodscentscompany.comwikipedia.org

Regioselectivity and Electronic Effects of the Heptanoyl Substituent

The presence of a substituent on the pyrrole ring influences the regioselectivity of further electrophilic substitution. An electron-withdrawing group, such as the heptanoyl group at the C2 position, decreases the electron density of the pyrrole ring, particularly at the adjacent positions (C3 and C5). This deactivating effect makes 2-acylpyrroles generally less reactive towards EAS than unsubstituted pyrrole. thegoodscentscompany.com The heptanoyl group is an electron-withdrawing group primarily through resonance and inductive effects of the carbonyl.

For 2-substituted pyrroles with electron-withdrawing groups, electrophilic attack is typically directed to the C4 and C5 positions. The C4 position is often favored over C5 due to a combination of electronic and steric factors. The electron-withdrawing group at C2 deactivates C3 and C5 more significantly than C4. Steric hindrance from the heptanoyl chain at C2 would also disfavor attack at the adjacent C3 and C5 positions. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

Acylation, Nitration, and Halogenation Studies on this compound

Based on the general reactivity of 2-acylpyrroles, specific EAS reactions on this compound would likely require carefully controlled conditions due to the deactivating effect of the heptanoyl group.

Acylation: Friedel-Crafts acylation of pyrroles can be achieved using acid anhydrides or acid chlorides, often with catalysts. fishersci.co.uk However, strong Lewis acids commonly used in Friedel-Crafts reactions can cause polymerization of pyrrole. sigmaaldrich.comfishersci.co.uk Milder conditions or alternative acylation methods, such as using N-acylbenzotriazoles with TiCl4, have been developed for substituted pyrroles to achieve better regioselectivity. fishersci.no For this compound, acylation would likely occur at the C4 position.

Nitration: Nitration of pyrrole is typically carried out using mild nitrating agents, such as nitric acid in acetic anhydride, to avoid polymerization. fishersci.co.ukfishersci.ca The nitronium ion (NO2+) is the active electrophile. thegoodscentscompany.com For this compound, nitration is expected to occur at the C4 position, similar to other 2-acylpyrroles.

Halogenation: Halogenation of pyrroles proceeds readily, often leading to polyhalogenation. fishersci.co.ukuni.lu To achieve monohalogenation, controlled conditions using milder halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are employed. fishersci.co.ukuni.lu Halogenation of this compound would likely target the C4 position.

Table 1 summarizes the expected regioselectivity for electrophilic aromatic substitution on this compound based on the known behavior of 2-acylpyrroles.

| Reaction | Expected Major Product Position |

| Acylation | C4 |

| Nitration | C4 |

| Halogenation | C4 |

Nucleophilic Reactivity and Additions Involving the this compound Skeleton

Pyrrole itself is a weak base, with the nitrogen lone pair being part of the aromatic system. synhet.comsigmaaldrich.comepa.gov However, the carbon atoms of the pyrrole ring are more electron-rich and can exhibit nucleophilic character, particularly in reactions with strong electrophiles. sigmaaldrich.com The presence of the electron-withdrawing heptanoyl group at C2 reduces the electron density on the ring carbons, potentially decreasing their nucleophilicity compared to unsubstituted pyrrole.

The carbonyl group of the heptanoyl substituent is an electrophilic center and can undergo nucleophilic addition reactions. Typical reactions of ketones, such as addition of organolithium reagents or Grignard reagents, formation of imines, oximes, or hydrazones, are possible for the heptanoyl group in this compound. fishersci.ca

Oxidative and Reductive Chemistry of this compound

Pyrroles can undergo both oxidation and reduction reactions. Oxidation of pyrrole can lead to the formation of products such as maleimide, particularly under acidic conditions. fishersci.co.ukthegoodscentscompany.comnih.gov The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. The presence of the heptanoyl group might influence the ease of oxidation of the ring.

Reduction of the pyrrole ring can yield pyrrolidine (B122466) derivatives. fishersci.co.ukthegoodscentscompany.com The specific conditions and reagents used for reduction will determine the degree of saturation and the positions affected. For instance, Birch reduction can be applied to reduce aromatic rings.

The heptanoyl group itself can also undergo reduction. The ketone carbonyl can be reduced to a secondary alcohol using various reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Further reduction could potentially cleave the C-C bond or reduce the alkyl chain under harsher conditions. cenmed.comfishersci.cametabolomicsworkbench.org

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions) and Annulations with this compound

Pyrroles can participate in cycloaddition reactions, although their behavior as dienes in Diels-Alder reactions is less pronounced than that of furans, requiring activation, often through N-substitution with an electron-withdrawing group. fishersci.co.uknih.gov [3+2] dipolar cycloadditions are also relevant in the synthesis of substituted pyrroles. epa.govfishersci.canih.gov

The influence of a 2-heptanoyl substituent on cycloaddition reactions of the pyrrole ring would depend on the specific reaction type and conditions. The electron-withdrawing nature of the heptanoyl group might affect the electron density of the π system, influencing its reactivity as a diene or a dipolarophile.

Annulation reactions, which form a new ring fused to the pyrrole core, are also possible and can involve the pyrrole ring carbons or substituents.

Functional Group Interconversions and Derivatization from the this compound Core

The this compound structure offers several sites for functional group interconversions and derivatization. The most obvious is the ketone function of the heptanoyl group. This can be transformed into various other functional groups through standard organic reactions, including:

Reduction to the corresponding secondary alcohol.

Formation of imines, oximes, or hydrazones by reaction with amines, hydroxylamine, or hydrazines, respectively.

Wittig or related reactions to introduce an alkene functionality adjacent to the pyrrole ring.

Alpha-halogenation or alpha-alkylation of the ketone under appropriate conditions.

Furthermore, if electrophilic substitution has occurred at other positions on the pyrrole ring (e.g., C4), these new substituents can be further transformed. For example, a nitro group introduced via nitration could be reduced to an amino group. Halogen substituents could be involved in coupling reactions (e.g., Suzuki, Heck) to introduce aryl or alkyl groups. synhet.com

The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases, allowing for reactions at the nitrogen atom with electrophiles, such as alkylation or acylation, although N-substitution can significantly alter the ring's reactivity towards further EAS. fishersci.co.ukepa.gov

The heptyl chain of the heptanoyl group can also potentially undergo reactions typical of alkanes, such as radical halogenation, although the pyrrole ring and carbonyl group are likely to be more reactive sites. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Heptanoyl Pyrrole Derivatives

Rational Design Principles for 2-Heptanoyl-pyrrole Analogues

The rational design of this compound analogues is guided by established principles of medicinal chemistry and materials science, aiming to optimize specific biological activities or physical properties. The design process typically involves the strategic modification of the pyrrole (B145914) core, the heptanoyl side chain, and the substituents on the pyrrole ring.

Key design principles include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. For instance, the carbonyl group of the heptanoyl moiety could be replaced with a thiocarbonyl or a sulfonyl group to modulate its hydrogen bonding capacity and electronic character.

Substituent Effects: Introducing electron-donating or electron-withdrawing groups onto the pyrrole ring to alter its electron density, which can significantly impact its reactivity and interaction with biological targets. For example, introducing a nitro or cyano group is a common strategy to enhance the electrophilicity of the pyrrole ring, while alkyl or alkoxy groups increase its nucleophilicity. colab.ws

Conformational Restriction: Introducing bulky substituents or creating cyclic structures to lock the molecule into a specific conformation. This can increase binding affinity to a target receptor by reducing the entropic penalty of binding.

Modulation of Lipophilicity: The length of the n-heptyl chain in the heptanoyl group plays a significant role in the molecule's lipophilicity. Analogues with shorter or longer alkyl chains, or with the introduction of polar functional groups on the chain, can be designed to optimize solubility and membrane permeability. Studies on other pyrrole derivatives have shown that the length of an alkyl chain can influence biological activity. nih.gov

A structure-guided design approach, often employing computational modeling and docking studies, is increasingly utilized to predict the binding of this compound analogues to specific protein targets, thereby rationalizing the design of more potent and selective compounds. acs.org

Systematic Synthesis of Substituted this compound Analogues for SAR Studies

The synthesis of a library of this compound analogues is essential for systematic SAR studies. The synthetic strategies are typically centered around the construction of the pyrrole ring and the introduction of the heptanoyl group and other substituents.

Common synthetic routes include:

Friedel-Crafts Acylation: This is a direct method for introducing the heptanoyl group onto the pyrrole ring using heptanoyl chloride and a Lewis acid catalyst. However, this method can sometimes lead to polysubstitution and may not be suitable for sensitive substrates.

Paal-Knorr Pyrrole Synthesis: This versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). metu.edu.tr To synthesize this compound derivatives, a suitably substituted 1,4-dicarbonyl precursor would be required.

Functionalization of Pre-formed Pyrroles: A common strategy involves starting with a pre-formed pyrrole ring and introducing the heptanoyl group and other substituents in subsequent steps. For example, a pyrrole-2-carboxylic acid can be activated and then reacted with an organometallic reagent to form the ketone.

A specific example of the synthesis of a 4-substituted this compound derivative is the preparation of ethyl 4-heptanoyl-2-pyrrolecarboxylate. This synthesis involves the reaction of ethyl pyrrole-2-carboxylate with heptanoyl chloride, presumably via a Friedel-Crafts acylation mechanism.

The systematic synthesis of analogues for SAR studies would involve varying the substituents at different positions of the pyrrole ring (e.g., at the nitrogen, C3, C4, and C5 positions) and modifying the heptanoyl chain.

Correlation of Structural Modifications with Observed Biological Activity Trends for this compound Derivatives

While specific SAR studies on a broad series of this compound analogues are not extensively documented in publicly available literature, general trends can be inferred from studies on other 2-acylpyrrole derivatives. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrrole ring.

Hypothetical SAR Trends for this compound Analogues:

| Modification | Position | Substituent | Expected Impact on Biological Activity |

| Pyrrole Ring Substitution | N-1 | Small alkyl groups (e.g., methyl) | May increase lipophilicity and alter steric interactions with the target. |

| N-1 | Bulky aromatic groups (e.g., benzyl) | Can introduce additional binding interactions (e.g., π-stacking) and significantly influence activity. nih.gov | |

| C-3, C-4, C-5 | Electron-withdrawing groups (e.g., -NO₂, -CN) | Can enhance interactions with electron-rich pockets in a biological target. | |

| C-3, C-4, C-5 | Electron-donating groups (e.g., -OCH₃, -CH₃) | May increase the electron density of the pyrrole ring, affecting its binding properties. | |

| C-4, C-5 | Halogens (e.g., Cl, Br) | Can modulate lipophilicity and introduce halogen bonding interactions, often leading to increased potency. | |

| Heptanoyl Chain Modification | Chain Length | Shorter or longer alkyl chains | Will alter lipophilicity, potentially impacting cell permeability and target engagement. |

| Chain Branching | Isopropyl or t-butyl groups | Can introduce steric hindrance and affect the conformational flexibility of the side chain. | |

| Introduction of Polar Groups | Hydroxyl or amino groups | Will increase polarity, potentially improving aqueous solubility and introducing new hydrogen bonding opportunities. |

For instance, in a series of pyrrolo[2,3-d]pyrimidines, the introduction of electron-withdrawing substituents on a phenyl ring attached to the pyrrole core was found to be beneficial for anti-tubercular activity. acs.org Similarly, for certain pyrrole derivatives, the presence of a benzoyl group at the pyrrole nitrogen was shown to be favorable for antiproliferative activity. nih.gov These findings suggest that similar modifications to a this compound scaffold could lead to significant changes in biological activity.

Impact of Substituent Effects on Electronic and Optical Properties of this compound Analogues

The electronic and optical properties of this compound derivatives are of interest for their potential applications in materials science, such as in organic electronics and sensors. These properties are strongly influenced by the substituents on the pyrrole ring.

Electronic Properties:

The electron-rich nature of the pyrrole ring makes it an excellent electron donor. The introduction of substituents can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Electron-donating groups (e.g., alkyl, alkoxy) will raise the HOMO energy level, making the molecule easier to oxidize.

Electron-withdrawing groups (e.g., cyano, nitro) will lower the LUMO energy level, making the molecule easier to reduce.

The heptanoyl group, being an acyl group, is electron-withdrawing and will lower both the HOMO and LUMO levels to some extent compared to unsubstituted pyrrole. The length of the alkyl chain in the acyl group generally has a minor effect on the electronic properties compared to the effect of substituents directly on the aromatic ring. rsc.org

Optical Properties:

The absorption and emission properties of this compound analogues are directly related to their electronic structure.

Absorption: The primary absorption bands in pyrroles are due to π-π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents. Extending the π-conjugated system, for example by introducing aromatic substituents, typically leads to a bathochromic (red) shift in the absorption spectrum.

Fluorescence: Many pyrrole derivatives are fluorescent. The fluorescence quantum yield and emission wavelength can be tuned by substituents. Electron-donating groups often enhance fluorescence, while heavy atoms (like bromine or iodine) can quench fluorescence through intersystem crossing.

Studies on dithienopyrrole derivatives have shown that changing the substituent from an alkyl to an aryl group can significantly alter the band gap and oxidation potential of the resulting polymers. gazi.edu.tr Similar principles would apply to this compound derivatives, allowing for the tuning of their electronic and optical properties for specific applications. For example, the incorporation of butyl and hexyl alkyl groups in certain blue pyrrole colorants helps to suppress molecular stacking and reduce aggregation, thereby improving optical properties in the solid state. mdpi.com

Hypothetical Electronic and Optical Data for Substituted 2-Heptanoyl-pyrroles:

| Compound | Substituent at C4 | Expected HOMO (eV) | Expected LUMO (eV) | Expected λmax (nm) |

| This compound | H | -5.5 | -1.5 | ~290 |

| 2-Heptanoyl-4-nitro-pyrrole | -NO₂ | -6.0 | -2.0 | >350 |

| 2-Heptanoyl-4-methoxy-pyrrole | -OCH₃ | -5.2 | -1.3 | ~310 |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

Conformational Analysis and Stereochemical Influences on Activity of this compound Derivatives

The biological activity and physical properties of this compound derivatives are also influenced by their three-dimensional structure, including conformational preferences and stereochemistry.

Conformational Analysis:

The key conformational feature of 2-acylpyrroles is the rotation around the single bond connecting the pyrrole ring (at C2) and the carbonyl carbon of the acyl group. This rotation leads to two primary planar conformers:

syn -conformer: The carbonyl oxygen and the pyrrole nitrogen are on the same side of the C2-carbonyl bond.

anti -conformer: The carbonyl oxygen and the pyrrole nitrogen are on opposite sides of the C2-carbonyl bond.

Spectroscopic and theoretical studies have shown that for many 2-acylpyrroles, both conformers can exist in solution, with the syn-conformer often being more stable. researchgate.netlongdom.org The stability of the syn-conformer is often attributed to the formation of intermolecular hydrogen-bonded cyclic dimers in solution, where the N-H of one molecule interacts with the C=O of another. longdom.org The energy difference between the syn and anti conformers can be influenced by the nature of the substituent on the acyl group and on the pyrrole ring, as well as by the solvent. longdom.org For this compound, the long, flexible heptyl chain may also influence the conformational equilibrium through steric interactions.

Stereochemical Influences:

Stereochemistry can play a critical role in the biological activity of this compound derivatives, particularly if chiral centers are introduced into the molecule. For example, if a substituent on the pyrrole ring or on the heptanoyl chain creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different biological activities.

A study on pyrrolo[2,1-f] researchgate.netCurrent time information in Bangalore, IN.d-nb.infotriazine derivatives demonstrated a strong influence of stereochemistry on their in vitro ALK inhibitory activity. nih.gov The trans-diastereomer of a piperidine-3-ol substituted analogue was found to be significantly more active than the cis-diastereomer, highlighting that a specific three-dimensional arrangement of the molecule is crucial for effective binding to the biological target. nih.gov

Therefore, in the design of bioactive this compound analogues, the introduction of chiral centers and the control of stereochemistry during synthesis are important considerations for achieving optimal activity and selectivity.

Mechanistic Insights into Biological Interactions of 2 Heptanoyl Pyrrole Derivatives

Elucidation of Molecular Targets for 2-Heptanoyl-pyrrole Analogues

Research has identified a range of molecular targets for pyrrole (B145914) derivatives, suggesting that their biological effects are often pleiotropic. The 2-acylpyrrole scaffold is a key structural motif found in inhibitors of several important protein families.

One of the primary target classes for pyrrole-containing compounds is protein kinases . These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Pyrrole derivatives have been shown to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key mediators of angiogenesis—the formation of new blood vessels required for tumor growth. nih.govfrontiersin.org The pyrrole indolin-2-one scaffold, for instance, is a critical structure in several approved kinase inhibitors. nih.gov Modifications on the pyrrole ring can significantly influence kinase selectivity and inhibitory activity. nih.gov

Histone deacetylases (HDACs) represent another significant target. nih.govresearchgate.net HDACs are enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from histone proteins. nih.gov Inhibition of HDACs can lead to histone hyperacetylation, altering chromatin structure and restoring the expression of tumor suppressor genes. researchgate.net Aroyl-pyrrolyl-hydroxy-amides are a specific class of pyrrole derivatives designed as potent HDAC inhibitors. nih.gov

Other enzymatic targets for pyrrole derivatives include:

Tyrosinase : A key enzyme in melanin (B1238610) biosynthesis. frontiersin.orgresearchgate.netmdpi.com

Cyclooxygenases (COX-1 and COX-2) and Lipoxygenase (LOX) : Enzymes central to the inflammatory cascade, responsible for producing prostaglandins (B1171923) and leukotrienes. mdpi.comacs.orgsemanticscholar.orgmdpi.com

Cholinesterases (AChE and BChE) : Enzymes that hydrolyze the neurotransmitter acetylcholine, with inhibitors being relevant for neurological disorders. mdpi.comfrontiersin.orgnih.govnih.gov

α-Glucosidase : An enzyme involved in carbohydrate digestion, making its inhibitors relevant for managing diabetes. x-mol.net

Acyl-CoA:cholesterol acyltransferase (ACAT) : An enzyme involved in cholesterol metabolism. nih.gov

Furthermore, a unique interaction involves the non-enzymatic formation of 2-(ω-carboxyethyl)pyrrole (CEP) adducts on proteins. pnas.orgashpublications.orgnih.gov These CEPs are formed from the oxidative degradation of docosahexaenoic acid (DHA) and subsequently react with lysine (B10760008) residues on proteins. pnas.orggoogle.com These modified proteins are not merely markers of oxidative damage but act as signaling molecules themselves, recognized by receptors like β2 integrins on macrophages, thereby propagating inflammatory responses. ashpublications.org

Investigation of Cellular Pathways Modulated by this compound Derivatives

The engagement of molecular targets by this compound analogues translates into the modulation of critical cellular pathways. By inhibiting protein kinases such as VEGFR-2, these compounds can disrupt downstream signaling cascades essential for cell proliferation, survival, and angiogenesis. nih.govfrontiersin.org The inhibition of the VEGFR-2 signaling pathway is a cornerstone of anti-angiogenic therapy in cancer treatment. nih.gov

The inhibition of HDACs by pyrrole derivatives directly impacts pathways of gene expression. nih.govresearchgate.netgoogle.com By preventing the deacetylation of histones, these compounds can reactivate silenced genes, including those that inhibit cell growth and induce apoptosis (programmed cell death). researchgate.net Studies on certain (1H)-pyrrole derivatives demonstrated they cause cell-cycle arrest at the G2/M phase and inhibit angiogenesis, in addition to inducing the expression of growth-inhibitory genes. researchgate.net The modulation of survival pathways, including those involving AKT and Bcl-2, has also been noted. unipa.it

Derivatives targeting COX and LOX enzymes interfere with the arachidonic acid metabolic pathway. semanticscholar.org This pathway is responsible for the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation. mdpi.com By inhibiting these enzymes, pyrrole compounds can effectively suppress inflammatory responses. semanticscholar.orgunina.it

The formation of CEP adducts on extracellular matrix proteins has been shown to create an inflammatory-specific substrate that promotes macrophage migration via αMβ2 and αDβ2 integrin signaling. ashpublications.org This highlights a pathway where an oxidative modification product involving a pyrrole moiety actively participates in the progression of inflammation. ashpublications.org

Enzymatic Inhibition and Activation Studies with this compound Compounds

The primary mechanism of action for many bioactive 2-acylpyrrole derivatives is enzymatic inhibition. Extensive in vitro studies have quantified the inhibitory potency of various analogues against a wide array of enzymes. To date, research has predominantly focused on inhibition rather than activation.

Tyrosinase Inhibition: Several 2-cyanopyrrole derivatives have shown potent inhibitory activity against tyrosinase, with many compounds exhibiting significantly lower IC₅₀ values than the standard inhibitor, kojic acid. frontiersin.orgnih.govnih.gov For example, one derivative, designated A12, displayed an IC₅₀ of 0.97 µM, approximately 30 times more potent than kojic acid (IC₅₀ = 28.72 µM). frontiersin.orgnih.govnih.gov Kinetic studies revealed that this compound acts as a reversible and mixed-type inhibitor. frontiersin.orgnih.gov

COX/LOX Inhibition: Pyrrole derivatives have been developed as dual inhibitors of COX-2 and LOX, enzymes involved in inflammation. mdpi.com Some hybrids of pyrrole and cinnamic acid demonstrated potent inhibition of both enzymes, with IC₅₀ values for COX-2 as low as 0.55 µM and for soybean LOX (sLOX) at 7.5 µM for another derivative. mdpi.com Other studies have identified pyrrole derivatives with high selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. acs.orgunina.it One nitrile-pyrrole derivative (3c) was found to be 36-fold more potent against J774 COX-2 than celecoxib, with an IC₅₀ of 2.2 nM. unina.it

Cholinesterase Inhibition: Pyrrole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comfrontiersin.orgnih.govnih.gov Notably, some 1,3-diaryl-pyrrole skeletons have shown high selectivity for BChE over AChE, with IC₅₀ values as low as 1.71 µM. frontiersin.orgnih.govnih.gov Kinetic analysis indicated a mixed competitive mode of inhibition for these selective BChE inhibitors. frontiersin.orgnih.gov

Histone Deacetylase (HDAC) Inhibition: Novel 3-(4-aroyl-2-pyrrolyl)-N-hydroxy-2-propenamides have been identified as a class of HDAC inhibitors, with IC₅₀ values in the micromolar range. One of the most potent derivatives in this series exhibited an IC₅₀ of 1.9 µM.

α-Glucosidase Inhibition: 2-Acylpyrrole-based alkaloids isolated from natural sources have demonstrated α-glucosidase inhibitory activity. x-mol.net Certain compounds showed stronger activity than the standard drug acarbose, with IC₅₀ values down to 153.7 µM (compared to 545.9 µM for acarbose). x-mol.net

| Enzyme Target | Pyrrole Derivative Class | Reported IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Tyrosinase | 2-Cyanopyrrole (A12) | 0.97 | Kojic Acid | 28.72 | frontiersin.orgnih.govnih.gov |

| COX-2 | Pyrrole-cinnamate hybrid (5) | 0.55 | Indomethacin | >100 | mdpi.com |

| COX-2 | Pyrrole carboxylic acid (4k) | 0.008 | Celecoxib | 0.05 | acs.org |

| Soybean LOX | 3,4-disubstituted pyrrole (2) | 7.5 | NDGA | 15.0 | mdpi.com |

| Butyrylcholinesterase (BChE) | 1,3-diaryl-pyrrole (3p) | 1.71 | Donepezil | 3.70 | nih.gov |

| Histone Deacetylase (HDAC) | Aroyl-pyrrolyl-hydroxy-propenamide (7e) | 1.9 | TSA | 0.0072 | |

| α-Glucosidase | 2-Acylpyrrole alkaloid (31) | 153.7 | Acarbose | 545.9 | x-mol.net |

| VEGFR-2 | Tolmetin-based pyrrole | 0.008 | Pazopanib | 0.010 | mdpi.com |

Interaction Profiling of this compound Derivatives with Biomolecules (e.g., Proteins, DNA)

The interaction of 2-acylpyrrole derivatives with biomolecules can be either covalent or non-covalent, with the nature of the interaction dictating the biological outcome.

Interaction with Proteins: A significant covalent interaction involves the modification of protein lysyl residues to form 2-(ω-carboxyalkyl)pyrroles. pnas.orgnih.gov Specifically, 2-(ω-carboxyheptyl)pyrrole can be generated from the oxidation of linoleic acid. google.com These modifications alter the protein's structure and function, turning them into signaling molecules that can, for example, promote inflammation by binding to integrin receptors on immune cells. ashpublications.org

Non-covalent interactions are central to the mechanism of enzyme inhibition. Molecular docking studies have provided detailed insights into how these derivatives fit into the active sites of their target enzymes.

With Tyrosinase: Interactions involve metal–ligand interactions with the copper ions in the active site, as well as π-π stacking and hydrophobic interactions with surrounding amino acid residues. frontiersin.orgnih.gov

With COX/LOX: Docking studies show that pyrrole derivatives bind within the enzymatic active sites, often mimicking the binding of the natural substrate, arachidonic acid. mdpi.commdpi.com

With HDACs: The general structure of pyrrole-based HDAC inhibitors features a cap group that fills the entrance to a hydrophobic channel, a linker region, and a zinc-binding group (like a hydroxamic acid) that chelates the zinc ion in the catalytic core of the enzyme. researchgate.net

Furthermore, the 2-acylpyrrole structure itself, with its N-H proton donor and C=O proton acceptor groups, facilitates the formation of hydrogen-bonded dimers. researchgate.netresearchgate.netlongdom.org This same hydrogen bonding capability is crucial for binding to protein targets, often mimicking the hydrogen bond patterns found in peptides and proteins, such as β-sheets. nih.govlongdom.org

Interaction with DNA: While direct interaction of simple this compound with DNA is not extensively documented, more complex pyrrole-containing structures are well-known to target DNA. A prominent example is the class of pyrrole-imidazole polyamides . These molecules are designed to bind specifically to the minor groove of double-helical DNA. This interaction is highly sequence-specific and demonstrates that the pyrrole ring is a viable scaffold for creating molecules that can read the genetic code, offering a mechanism for modulating gene expression at the transcriptional level.

Advanced Analytical Methodologies for the Characterization of 2 Heptanoyl Pyrrole

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable tools in modern organic chemistry for confirming the structure, purity, and conformation of synthesized or isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. For 2-Heptanoyl-pyrrole, both ¹H and ¹³C NMR provide critical information about the different hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring and the protons on the heptanoyl side chain. The pyrrole protons typically resonate in the aromatic region (around 6-8 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the ring. The N-H proton of the pyrrole ring is often observed as a broad singlet, its chemical shift being sensitive to concentration and solvent. The protons of the heptanoyl chain (methylene and methyl groups) would appear in the aliphatic region (around 0.5-2.5 ppm), with characteristic splitting patterns (singlets, doublets, triplets, multiplets) dictated by adjacent protons. Integration of the peak areas allows for the determination of the relative number of protons in each environment, confirming the molecular formula's hydrogen count. Studies on pyrrole derivatives and acylpyrroles demonstrate the utility of ¹H NMR in confirming the substitution pattern on the pyrrole ring and the structure of the acyl chain. researchgate.netchegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the unique carbon atoms in the molecule. For this compound, signals would be observed for the four carbons of the pyrrole ring, the carbonyl carbon of the heptanoyl group, and the seven carbons of the heptyl chain. The carbonyl carbon is typically found in the downfield region (around 160-220 ppm), characteristic of this functional group. The pyrrole ring carbons would resonate in the aromatic carbon region (around 100-150 ppm), with their specific shifts influenced by the electron-withdrawing acyl substituent at the 2-position. The aliphatic carbons of the heptanoyl chain would appear in the upfield region (around 10-40 ppm), with the terminal methyl group being the most shielded. Analysis of the number of signals and their chemical shifts confirms the presence of each expected carbon environment. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning signals and determining connectivity. COSY reveals proton-proton couplings, helping to trace the connectivity of protons within the pyrrole ring and along the heptanoyl chain. HSQC correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹³C signals based on known ¹H shifts. HMBC reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about the connectivity between the heptanoyl group and the pyrrole ring, as well as long-range couplings within each moiety. These 2D techniques are essential for confirming the 2-substitution pattern of the heptanoyl group on the pyrrole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation behavior of a compound. High-Resolution Mass Spectrometry (HRMS), such as using a quadrupole time-of-flight (QTOF) instrument, offers highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. nih.gov

For this compound, HRMS would yield a precise molecular weight, which can be compared to the calculated exact mass for the molecular formula C₁₁H₁₇NO. The fragmentation pattern observed in tandem MS (MS/MS or MSⁿ) provides structural information by breaking the molecule into smaller, charged fragments. nih.govuab.edu The fragmentation of acylpyrroles can be influenced by the side-chain substituents. nih.gov Expected fragmentation pathways for this compound might include cleavage of the bond between the carbonyl group and the heptyl chain (alpha-cleavage relative to the carbonyl), leading to a fragment corresponding to the protonated acylium ion or the pyrrole moiety with the carbonyl. Cleavage within the heptyl chain and fragmentation of the pyrrole ring are also possible, yielding characteristic fragment ions. nih.govnih.govresearchgate.net Analyzing the masses and elemental compositions of these fragments allows for the reconstruction of the molecule's structure and confirmation of the presence of both the pyrrole and heptanoyl moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopies probe the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and structural analysis. mdpi.com

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the functional groups present. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the C=O stretching vibration of the ketone carbonyl group. libretexts.orgopenstax.org The N-H stretching vibration of the pyrrole ring would typically appear as a broad band in the region of 3300-3500 cm⁻¹. openstax.orgresearchgate.net C-H stretching vibrations from both the aromatic pyrrole ring and the aliphatic heptanoyl chain would be observed in the 2800-3100 cm⁻¹ range. libretexts.orgresearchgate.net Vibrations of the pyrrole ring itself would give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). researchgate.net The specific positions and intensities of these bands provide structural information and can be used to differentiate this compound from isomers or related compounds. Studies on acylpyrroles have utilized IR spectroscopy to investigate conformational preferences, particularly regarding hydrogen bonding involving the N-H and C=O groups. longdom.orglongdom.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly useful for studying symmetric vibrations and non-polar bonds. For this compound, Raman bands associated with the C=C stretching vibrations of the pyrrole ring, as well as C-C and C-H vibrations of the heptanoyl chain, would be observed. The carbonyl stretch might also be visible, though its intensity can differ compared to IR. Raman spectroscopy can be sensitive to the molecular backbone and can provide insights into the conformational structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to study electronic transitions within a molecule, particularly those involving pi systems and non-bonding electrons. bath.ac.uk

For this compound, the pyrrole ring is an aromatic system with pi electrons. The presence of the carbonyl group conjugated to the pyrrole ring through the C2 position creates an extended pi system. This conjugation leads to electronic transitions (π→π* and n→π) that absorb UV light. The UV-Vis spectrum of this compound would likely show one or more absorption maxima (λmax) in the UV region. researchgate.nethep.com.cnresearchgate.netnist.gov The position and intensity (molar absorptivity, ε) of these bands are indicative of the extent of conjugation and the electronic nature of the chromophore. For simple pyrrole, absorption bands are observed in the UV region, attributed to π-π transitions. researchgate.netresearchgate.netnist.gov The presence of the heptanoyl group conjugated to the pyrrole ring in this compound would shift these absorption maxima to longer wavelengths compared to unsubstituted pyrrole, a phenomenon known as a bathochromic shift. The intensity of the absorption band is related to the probability of the electronic transition. UV-Vis spectroscopy can be used to quantify the concentration of this compound in solution using the Beer-Lambert Law.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination of this compound Derivatives

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining single crystals of this compound itself might be necessary for a direct analysis, XRD is frequently applied to crystalline derivatives or related acylpyrrole compounds to obtain definitive structural information, including bond lengths, bond angles, and molecular conformation. longdom.orglongdom.orgresearchgate.netx-mol.netnih.govsemanticscholar.orgdntb.gov.ua

If a suitable single crystal of this compound or a derivative could be grown, X-ray diffraction would provide an unambiguous determination of its solid-state structure. This includes confirming the connectivity of atoms, the conformation of the heptanoyl chain relative to the pyrrole ring, and the packing of molecules in the crystal lattice. XRD studies on other 2-acylpyrroles have provided valuable insights into their molecular structures and the role of factors like hydrogen bonding in crystal packing. longdom.orglongdom.org Such data can be crucial for understanding the compound's physical properties and reactivity.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is used to study the differential absorption of left and right circularly polarized light by chiral molecules. This compound itself is achiral due to the lack of a stereogenic center. However, CD spectroscopy would be a vital tool for characterizing chiral analogues of this compound, where chirality is introduced elsewhere in the molecule, for example, within the heptanoyl chain or by substitution on the pyrrole ring at a non-symmetric position (e.g., 3- or 4-position) with a chiral group. x-mol.netnih.govresearchgate.netmdpi.com

For chiral 2-acylpyrrole derivatives, CD spectroscopy can provide information about their absolute configuration and conformation in solution. The CD spectrum, typically measured in the UV-Vis region, shows Cotton effects (peaks or troughs) at wavelengths where the molecule absorbs UV-Vis light. The sign and intensity of these Cotton effects are related to the stereochemistry and the electronic transitions of the molecule. x-mol.netnih.govresearchgate.netmdpi.com CD is particularly useful for studying the conformation of chiral molecules in solution, which may differ from their solid-state structure determined by XRD.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis (if polymeric forms are considered)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For organic compounds, particularly polymers or thin films, XPS can provide valuable information about the surface chemistry and bonding environments.

If this compound were to form polymeric structures, similar to how pyrrole itself can be polymerized to form polypyrrole scielo.org.mxsci-hub.seresearchgate.net, XPS would be a crucial tool for characterization. XPS analysis of pyrrole-derived particles and polymers has been reported, demonstrating its utility in determining elemental composition (C, N, O) and identifying the chemical states of these elements, which can indicate the presence of different functional groups or the extent of oxidation scielo.org.mxsci-hub.seresearchgate.netresearchgate.netua.es. For a polymeric form of this compound, XPS could help confirm the presence of the pyrrole nitrogen and the carbonyl oxygen from the heptanoyl group on the surface of the material. Shifts in binding energies for carbon, nitrogen, and oxygen atoms could provide insights into the electronic state and bonding environment, potentially revealing information about the polymerization linkages or interactions between polymer chains. Studies on polypyrrole and other pyrrole-based polymers have utilized XPS to analyze surface composition and the chemical state of nitrogen atoms within the polymer backbone scielo.org.mxsci-hub.seua.es.

While specific XPS data for this compound or its polymers were not found in the search results, the application of XPS to other acyl pyrroles and polypyrrole materials highlights its potential for surface and electronic state analysis if this compound exists in or is studied in a solid or polymeric form.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating mixtures and assessing the purity of chemical compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for the analysis of organic molecules like this compound, depending on its volatility and thermal stability.

Method development for GC and HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition (for HPLC), temperature program (for GC), and detector settings to achieve adequate separation, sensitivity, and peak shape for the analyte of interest acs.orgresearchgate.netacs.org.

For this compound, GC would likely be suitable if the compound is sufficiently volatile and thermally stable to pass through the GC column without degradation. Method development would involve selecting an appropriate capillary column (e.g., a non-polar or slightly polar phase), optimizing the injector and detector temperatures, and establishing a suitable temperature program to elute the compound effectively acs.orgacs.org. The purity could be assessed by integrating the peak area of this compound and comparing it to the total area of all detected peaks. GC has been used for the analysis and purity assessment of other pyrrole derivatives sci-hub.sesigmaaldrich.com.

HPLC would be a suitable alternative, particularly if this compound is less volatile or thermally labile. Reversed-phase HPLC, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), is commonly used for the analysis of moderately polar organic compounds researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. Method development would focus on optimizing the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detection wavelength (using a UV-Vis detector if the molecule has a chromophore) to achieve good separation from impurities researchgate.netresearchgate.netnih.govresearchgate.net. HPLC methods have been developed and validated for the analysis of various pyrrole-containing compounds, demonstrating the feasibility of this approach for this compound researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com.

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. GC-MS and LC-MS/MS are powerful tools for analyzing complex mixtures containing this compound, allowing for its identification and quantification even in the presence of numerous other components.

GC-MS couples a gas chromatograph to a mass spectrometer. After chromatographic separation, compounds eluting from the GC column are introduced into the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by searching against mass spectral libraries longdom.orgscholaris.cachromatographyonline.comgcms-id.ca. GC-MS has been applied to the analysis of various volatile and semi-volatile organic compounds, including some pyrrole derivatives acs.orgresearchgate.net. For this compound, GC-MS could be used to confirm its molecular weight and obtain fragmentation patterns that provide structural information. Analyzing complex mixtures using GC-MS allows for the separation and identification of individual components, which is essential for purity assessment and the detection of impurities scholaris.cachromatographyonline.com.

LC-MS/MS combines liquid chromatography with tandem mass spectrometry. This technique is particularly useful for less volatile or more polar compounds that are not amenable to GC. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis and the analysis of complex biological or environmental samples mdpi.comchemspider.commdpi.commitotox.org. In LC-MS/MS, the compound is first separated by LC, then ionized (commonly using electrospray ionization, ESI), and the parent ion is selected and fragmented in the first mass analyzer. The fragment ions are then analyzed in the second mass analyzer, producing a tandem mass spectrum (MS/MS) that is highly specific to the compound of interest mdpi.com. LC-MS/MS has been used for the quantitative analysis of pyrrole derivatives in complex matrices chemspider.com. For this compound, LC-MS/MS could provide sensitive detection and robust identification based on its characteristic fragmentation pattern, even in complex samples.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Advanced Analytical Techniques for Quantitation and Trace Analysis of this compound

For accurate quantitation and the detection of this compound at very low concentrations, more advanced analytical techniques or optimized methods are employed. These often involve highly sensitive detectors and carefully validated procedures.

Quantitative analysis typically involves the use of calibration curves prepared from known concentrations of the analyte mdpi.comscholaris.ca. For trace analysis, techniques with high sensitivity, such as GC- or LC- systems coupled with mass spectrometers operating in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes, are often necessary chemspider.commdpi.com. SIM focuses on detecting specific ions characteristic of the target compound, while SRM in MS/MS tracks specific fragmentation pathways, providing enhanced selectivity and reduced matrix interference mdpi.com.

Stable isotope dilution assay (SIDA) coupled with GC-MS or LC-MS is a powerful technique for highly accurate quantitative and trace analysis. This method involves adding a known amount of an isotopically labeled internal standard (the same molecule but with heavier isotopes) to the sample. The ratio of the native analyte to the internal standard is measured by MS, which helps compensate for variations in sample preparation and instrument response cdnsciencepub.com. While SIDA was mentioned for the quantitation of 2-acetyl-1-pyrroline (B57270) cdnsciencepub.com, the principle could be applied to this compound if a suitable isotopically labeled standard were available.

Achieving low limits of detection (LOD) and limits of quantitation (LOQ) is critical for trace analysis mdpi.com. Method validation, following guidelines from regulatory bodies, is essential to ensure the accuracy, precision, sensitivity, and specificity of quantitative methods researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com.

Microscopy Techniques for Material Characterization (if applicable)

Microscopy techniques are valuable for characterizing the physical form, morphology, and structural features of materials. If this compound is studied in solid forms, such as crystals, powders, or thin films, microscopy can provide visual information at different scales.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials scielo.org.mxresearchgate.netresearchgate.net. It can reveal details about particle size, shape, and surface texture. For crystalline this compound, SEM could show crystal habits and the presence of agglomerates. If polymeric forms are considered, SEM could visualize the microstructure of the polymer film or particles scielo.org.mxresearchgate.net.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of internal structures, crystallographic defects, and the morphology of very small particles researchgate.net. TEM could be used to examine the nanoscale features of this compound if it forms nanoparticles or is incorporated into nanostructured materials.

Atomic Force Microscopy (AFM) is a scanning probe technique that can provide high-resolution images of surfaces, as well as information about surface roughness and mechanical properties. AFM is particularly useful for studying thin films and surfaces at the nanoscale acs.orgacs.org.

Biosynthetic Pathways and Hypothetical Natural Occurrence of 2 Heptanoyl Pyrrole

In Silico Prediction of Potential Biosynthetic Routes to 2-Heptanoyl-pyrrole

In silico prediction methods can be employed to explore potential metabolic routes that could theoretically lead to the formation of this compound. These computational approaches leverage databases of known enzymes, reactions, and metabolic pathways to propose plausible biosynthetic steps from available precursors. Given the structure of this compound, hypothetical pathways would likely involve the formation of the pyrrole (B145914) ring and the subsequent attachment of the heptanoyl moiety.

One potential in silico predicted route might involve the acylation of a pyrrole precursor. Pyrrole rings are known to be formed through various biosynthetic routes, such as the porphyrin pathway starting from aminolevulinic acid (ALA) leading to porphobilinogen (B132115) (PBG), or pathways involving amino acids like proline or glutamate. nih.govuni.lu A hypothetical pathway could involve the enzymatic attachment of a heptanoyl-CoA (or a similar activated heptanoyl species) to a pyrrole intermediate. In silico tools could search for enzyme families known to catalyze acylation reactions, such as acyltransferases or enzymes involved in fatty acid metabolism and polyketide synthesis, that might exhibit activity towards a pyrrole substrate.

Another hypothetical route could involve the modification of a pre-formed alkyl pyrrole. While 2-heptyl-1H-pyrrole (where the heptyl chain is directly bonded to the ring carbon) is a distinct compound, one could hypothesize a pathway involving the oxidation of a heptyl chain at the position adjacent to the pyrrole ring, potentially through cytochrome P450-mediated hydroxylation followed by oxidation to the ketone. nih.govnih.gov In silico analysis could assess the thermodynamic feasibility and potential enzymatic machinery for such oxidative transformations on alkyl pyrroles.

However, without specific experimental data or documented pathways for this compound, these in silico predictions remain theoretical possibilities, highlighting the need for experimental validation.

Investigation of Precursor Incorporation into Pyrrole Ring Systems

The incorporation of precursors into pyrrole ring systems is a well-studied area, particularly in the context of tetrapyrrole biosynthesis (heme, chlorophyll) and the formation of pyrrole-containing secondary metabolites. The primary building block for the pyrrole ring in porphyrins is porphobilinogen (PBG), which is formed from two molecules of aminolevulinic acid (ALA). nih.govuni.lu ALA itself is synthesized from glycine (B1666218) and succinyl-CoA or from glutamate. nih.govuni.lu

In the hypothetical biosynthesis of this compound, the pyrrole ring could potentially arise from a similar fundamental pathway. Alternatively, some pyrrole rings in natural products are derived from the oxidative cyclization of amino acids like proline, often catalyzed by enzymes within non-ribosomal peptide synthetase (NRPS) systems. nih.govnih.gov

The incorporation of the heptanoyl chain could occur either before or after the formation of the pyrrole ring. If incorporated before ring formation, a precursor containing both a nascent pyrrole structure and a heptanoyl moiety would be required. If incorporated after, a pre-formed pyrrole ring would undergo acylation. Studies investigating precursor incorporation would typically involve feeding isotopically labeled potential precursors to a biological system hypothesized to produce this compound (if such a system were identified). Detection and localization of the label within the this compound molecule would provide insights into the biosynthetic origin of both the pyrrole core and the heptanoyl side chain.

Given the lack of reported natural sources of this compound, such precursor incorporation studies have not been documented for this specific compound. Research in this area would first require the identification of a biological system capable of synthesizing this compound.

Enzymatic Machinery Involved in Hypothetical Heptanoyl Chain Attachment

The enzymatic machinery involved in attaching a heptanoyl chain to a pyrrole ring in a biological context is currently hypothetical, as a dedicated biosynthetic pathway for this compound has not been elucidated. However, based on known enzymatic reactions, several types of enzymes could potentially catalyze such a transformation.

Acylation of aromatic rings in biological systems is often catalyzed by acyltransferases. These enzymes facilitate the transfer of an acyl group from an activated donor (such as acyl-CoA or acyl-ACP) to an acceptor molecule. nih.gov In the case of this compound, a hypothetical enzyme could catalyze the transfer of a heptanoyl group from heptanoyl-CoA to the C-2 position of a pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, which is consistent with the mechanism of some enzymatic acylation reactions. nih.gov

Enzymes involved in the biosynthesis of polyketides and fatty acids, which handle activated acyl chains, could also be considered as potential candidates or as evolutionary origins for such hypothetical machinery. Some pyrrole-containing natural products are synthesized via NRPS or polyketide synthase (PKS) pathways, where acyl chains are tethered to carrier proteins (PCP or ACP) and then transferred to a growing molecule. nih.govnih.gov A hypothetical heptanoyl transferase could potentially operate in a similar manner, utilizing a heptanoyl-tethered carrier protein as the acyl donor.

Another possibility, if the pathway involves modification of an alkyl pyrrole, would be the involvement of oxygenases, such as cytochrome P450 enzymes, which are known to hydroxylate alkyl chains. nih.gov Subsequent enzymatic oxidation (e.g., by a dehydrogenase) would be required to convert a hydroxyl group to a ketone.

Detailed research into the enzymatic synthesis of acylated pyrroles in nature is necessary to identify specific enzymes and mechanisms that could be relevant to the hypothetical formation of this compound.

Proposed Metabolic Fate and Transformation Pathways of this compound in Biological Systems

The metabolic fate and transformation pathways of this compound in biological systems are also largely uncharacterized due to the lack of information about its natural occurrence. However, based on the known metabolism of pyrroles and compounds containing alkyl chains, potential transformation pathways can be proposed.

Pyrroles are generally susceptible to oxidative metabolism, particularly at the carbon atoms adjacent to the nitrogen. nih.gov Cytochrome P450 enzymes are known to catalyze the oxidation of pyrroles, which can sometimes lead to reactive epoxide intermediates and potential ring opening. nih.gov Therefore, this compound might undergo enzymatic oxidation of the pyrrole ring.

The heptanoyl side chain is an alkyl chain, and alkyl chains in biological molecules are commonly metabolized through processes like β-oxidation, ω-oxidation, and hydroxylation. nih.gov Cytochrome P450 enzymes are involved in the hydroxylation of alkyl groups, often at various positions along the chain. nih.gov Subsequent oxidation of hydroxylated positions could lead to carboxylic acids or ketones. β-oxidation, typically involved in fatty acid breakdown, could potentially act on the heptanoyl chain if it were first activated (e.g., by conversion to a CoA thioester).

Conjugation reactions, such as glucuronidation or sulfation, are also common metabolic transformations that increase the water solubility of compounds and facilitate their excretion. nih.gov If this compound or its oxidized metabolites contain suitable functional groups (e.g., hydroxyl or carboxyl), they could undergo conjugation.

Based on these general metabolic principles, proposed transformation pathways for this compound could include:

Oxidation of the pyrrole ring.

Hydroxylation of the heptanoyl chain, potentially followed by further oxidation.

Conjugation of the parent compound or its metabolites.

Further experimental studies would be required to determine the actual metabolic fate of this compound in a specific biological system, should one be found or engineered to produce this compound.

Theoretical and Computational Chemistry Studies on 2 Heptanoyl Pyrrole

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Aromaticity of 2-Heptanoyl-pyrrole

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure, reactivity, and aromaticity of molecules like this compound. Studies on 2-acylpyrroles, a class that includes this compound, have utilized DFT calculations to understand their conformational properties. Two stable rotameric forms, syn and anti, have been predicted and studied using both experimental and theoretical methods. researchgate.net The theoretically calculated geometrical parameters for 2-acylpyrroles indicate an elongation of the C(2)-C(=O) bond in the anti conformer compared to the syn conformer, suggesting relatively greater stability for the syn form. researchgate.net For the planar syn and anti configurations, the C-C bond exhibits more double bond character due to resonance, which helps keep the carbonyl group coplanar with the pyrrole (B145914) ring. researchgate.net

Pyrrole itself is an aromatic heterocycle, with the lone pair of electrons on the nitrogen atom partially delocalized into the ring, contributing to a 4n + 2 aromatic system according to Hückel's rule. wikipedia.orgopenstax.orglibretexts.org While the aromaticity of pyrrole is considered modest compared to benzene (B151609), it is comparable to other related heterocycles like thiophene (B33073) and furan. wikipedia.org The reactivity of pyrrole is influenced by its aromatic character, making it susceptible to alkylation and acylation, similar to benzene and aniline. wikipedia.org However, under acidic conditions, pyrroles can easily oxidize. wikipedia.org

Quantum chemical calculations, including DFT, are utilized to calculate electron density distributions, predict geometric parameters, bond orders, and molecular orbitals, and evaluate aromaticity indices (such as NICS and HOMA) for various systems. fiveable.me These methods account for electron correlation effects in conjugated systems and allow for the study of aromatic systems. fiveable.me Ab initio methods employ high-level quantum mechanical calculations to provide accurate insights into electronic structure and properties. fiveable.me

While general principles of pyrrole aromaticity and acylpyrrole conformations are established through computational studies, specific detailed quantum chemical calculations focusing solely on the electronic structure, reactivity, and aromaticity of the this compound compound itself were not specifically found in the provided search results. However, the methodologies described for related pyrrole and acylpyrrole systems are directly applicable to this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are cheminformatics approaches that aim to build predictive models by mathematically relating the chemical properties (descriptors) of molecules to their biological activity (QSAR) or other properties (QSPR). meilerlab.orgnih.govinsilico.eu These methods are often ligand-based and rely on aggregated data from multiple molecules with known properties or activities. meilerlab.org

QSAR/QSPR modeling involves identifying structural features that are important for a particular activity or property. science.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used in 3D QSAR modeling to understand the steric and electrostatic interactions that influence activity. science.govnih.gov These models can be used to predict the activities of new molecules. science.govnih.gov

Studies have applied QSAR modeling to various sets of compounds, including pyrrole-indoline-2-ones as Aurora A kinase inhibitors. nih.gov In such studies, 3D-QSAR models like CoMFA and CoMSIA were developed and validated, and the resulting contour maps were used to rationalize the key structural requirements for activity. nih.gov Molecular docking can also be combined with QSAR to provide a more comprehensive understanding of ligand-receptor interactions and inform the design of new compounds. nih.gov

While QSAR and QSPR are powerful tools for predicting properties and activities of chemical compounds based on their structure, the provided search results did not include specific QSAR or QSPR modeling studies conducted on this compound analogues. The general methodologies and their application to pyrrole-containing compounds were highlighted, indicating the potential for such studies on this compound derivatives.

Prediction of Spectroscopic Parameters and Conformational Preferences of this compound

Computational methods are widely used to predict spectroscopic parameters and analyze the conformational preferences of molecules. Molecular geometry optimizations are employed to predict equilibrium properties and conformational preferences from the potential energy surface. frontiersin.org This information is crucial for predicting rotational spectra, dipole moment components, relative energies, and other parameters relevant to various spectroscopic techniques. frontiersin.org Both ab initio and DFT methods are used to assist in the assignment and interpretation of experimental spectra. frontiersin.org

For 2-acylpyrroles, theoretical calculations have predicted the existence of syn and anti conformers. researchgate.net Spectroscopic studies, interpreted with the aid of theoretical calculations, have provided insights into the conformational properties of these compounds. researchgate.net The formation of doubly hydrogen-bonded cyclic dimers connected by N-H...O hydrogen bonds is favored in 2-acylpyrroles, which can stabilize the syn conformation. researchgate.net Conformational analysis of molecules can be effectively studied using spectroscopic methods assisted by theoretical calculations. researchgate.netmdpi.com Techniques like NMR spectroscopy, including 1D and 2D methods such as 1H-13C HSQC, 1H-13C HMBC, and 1H-1H TOCSY, are used experimentally, and computational predictions of chemical shifts and coupling constants can aid in spectral assignment and conformational analysis. mdpi.comchemicalbook.com

While the principles and applications of computational methods for predicting spectroscopic parameters and conformational analysis of pyrrole derivatives and acylpyrroles are well-established researchgate.netfrontiersin.orgmdpi.comchemicalbook.comescholarship.org, specific studies focused on the theoretical prediction of spectroscopic parameters or detailed conformational preferences solely for this compound were not found in the provided search results. The general approaches used for similar molecules would be applicable to this compound.

Reaction Pathway and Transition State Analysis for this compound Syntheses

Computational methods play a significant role in understanding reaction mechanisms, including the identification of reaction pathways and transition states. Transition states are unstable intermediate structures that represent the highest energy point along a reaction pathway, and understanding them is crucial for comprehending reaction mechanisms. ims.ac.jp Due to their transient nature, experimental observation of transition states is challenging, often necessitating computational exploration. ims.ac.jp

Computational methods are used to find transition states between known reactants and products by optimizing the path connecting them. ims.ac.jp Algorithms like the Nudged Elastic Band (NEB) method and its improved versions are employed for this purpose. ims.ac.jp These methods aim to reduce the computational cost while maintaining reliability in identifying transition states. ims.ac.jp

Studies have investigated reaction mechanisms involving pyrrole synthesis using computational methods. For example, a combined computational and experimental study explored the mechanism of Ti-catalyzed pyrrole synthesis from alkynes and aryl diazenes, providing insights into the catalytic cycle, the structure of the active species, and the roles of solvent effects. nih.gov This study utilized analyses such as natural bond orbital (NBO) and intrinsic bond orbital (IBO) analysis. nih.gov

While computational methods are powerful for analyzing reaction pathways and transition states in organic synthesis ims.ac.jp, including pyrrole synthesis nih.gov, specific computational studies detailing the reaction pathway and transition state analysis for the synthesis of this compound were not found in the provided search results. The general computational approaches for reaction mechanism studies are applicable to the synthesis of this compound.

Broader Scientific Implications and Future Research Directions

Potential Contributions of 2-Heptanoyl-pyrrole to Chemical Biology Tools

The structural features of this compound make it an intriguing candidate for the development of novel chemical biology tools. The pyrrole (B145914) core is a key component in many biologically active natural products and synthetic drugs. nih.gov The lipophilic nature of the heptanoyl chain could facilitate passage across cell membranes. nih.gov

One promising area is the design of chemical probes to study biological processes. For instance, trisubstituted pyrrole derivatives have been investigated as agents to identify protein targets in Plasmodium sporozoites, the causative agent of malaria. nih.govnih.gov By modifying the substituents on the pyrrole ring, researchers can create libraries of compounds to probe biological systems. The 2-heptanoyl group could be systematically varied to understand its role in binding and activity. Furthermore, the pyrrole scaffold can be conjugated with fluorophores to create fluorescent probes for imaging and tracking biological molecules. frontiersin.org Diketopyrrolopyrrole (DPP) dyes, for example, are known for their high fluorescence quantum yields and stability, making them suitable for developing fluorogenic probes for various biological analytes. rsc.org

The development of such tools based on the this compound structure could lead to a better understanding of cellular mechanisms and the identification of new therapeutic targets.

Exploration of this compound in Materials Science (e.g., Polymerization, Optical Applications)

The pyrrole moiety is a fundamental building block for conducting polymers and functional organic materials. researchgate.netalgoreducation.com Polypyrrole, for example, is a well-known conducting polymer with applications in electronics, sensors, and biomedical devices. nih.govchalcogen.ro The acylation of pyrrole, as in this compound, can influence the electronic properties and processability of the resulting polymers.